

# Efficacy of WX-UK1 in Combination with Capecitabine: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: WX-UK1

Cat. No.: B1241746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **WX-UK1** in combination with capecitabine for the treatment of advanced solid tumors. The performance of this combination therapy is evaluated against capecitabine monotherapy and other alternative treatments, supported by available experimental data.

## Executive Summary

**WX-UK1** is a small molecule inhibitor of the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis. When combined with the oral chemotherapeutic agent capecitabine, **WX-UK1** has shown encouraging anti-tumor effects in early clinical studies. This guide synthesizes the available efficacy data, details the experimental methodologies, and visualizes the proposed mechanism of action and study workflows.

## Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for the **WX-UK1** and capecitabine combination, capecitabine monotherapy, and other relevant combination therapies in advanced solid tumors, with a focus on metastatic breast cancer and advanced colorectal cancer.

Table 1: Efficacy of **WX-UK1** in Combination with Capecitabine (Phase I Study)

| Therapy                  | No. of Patients | Tumor Types              | Efficacy Results                                                                                                                     |
|--------------------------|-----------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| WX-UK1 +<br>Capecitabine | 25              | Advanced Solid<br>Tumors | Prolonged stable<br>disease in several<br>patients; 3 partial<br>responses (2 in<br>metastatic breast<br>cancer) <a href="#">[1]</a> |

Note: Detailed quantitative data such as Overall Response Rate (ORR), median Progression-Free Survival (PFS), and median Overall Survival (OS) from the Phase I trial (NCT00083525) are not publicly available in detail.

Table 2: Efficacy of Capecitabine Monotherapy in Metastatic Breast Cancer

| Study/Analysis                                                 | No. of Patients | Line of Therapy     | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
|----------------------------------------------------------------|-----------------|---------------------|-------------------------------|-------------------------------------------------|---------------------------------------|
| Retrospective Study (HER2-normal)[2]                           | 162             | Various             | Not Reported                  | 4.3                                             | 14.0                                  |
| Retrospective Study                                            | 84              | 1st, 2nd, 3rd, ≥4th | 18.8% - 23.5%                 | Not Reported                                    | 10.1 - 15.2[3]                        |
| Pooled Analysis[4]                                             | Multiple trials | 2nd-line            | 19%                           | 3.7                                             | 13.0                                  |
| Retrospective Study[5]                                         | 506             | Various             | 22.0%                         | 6.4 (28 weeks)                                  | 13.4 (58 weeks)                       |
| MONICA Phase II Study (First-line, HER2-negative)[6]           | 165             | 1st-line            | 26.1%                         | 7.9 (Time to Progression)                       | 18.6                                  |
| Nationwide Retrospective Study (First-line, HER2-normal)[7][8] | 494             | 1st-line            | Not Reported                  | 6.0                                             | 16.4                                  |

Table 3: Efficacy of Capecitabine Monotherapy in Advanced Colorectal Cancer

| Study/Analysis                    | No. of Patients | Line of Therapy | Objective Response Rate (ORR)     | Median Time to Disease Progression (months) | Median Overall Survival (OS) (months)    |
|-----------------------------------|-----------------|-----------------|-----------------------------------|---------------------------------------------|------------------------------------------|
| Phase III Trials (vs. 5-FU/LV)[9] | -               | -               | 18.9% - 24.8%                     | Not Significantly Different from 5-FU/LV    | Not Significantly Different from 5-FU/LV |
| Phase II Study[4]                 | 22              | 1st/2nd line    | 25.0% (overall), 33.0% (1st-line) | -                                           | -                                        |
| Phase II Study[1][10]             | 108             | Metastatic      | 21% - 24%                         | 4.2 - 7.6                                   | Not Reported                             |
| Retrospective Study[11]           | 17              | Pretreated      | 11.76%                            | -                                           | -                                        |
| FOCUS4-N Trial (Maintenance)[12]  | 254             | Maintenance     | Not Applicable                    | 3.88                                        | 15.2                                     |

Table 4: Efficacy of Other Combination Therapies

| Therapy                                                 | Tumor Type                     | No. of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
|---------------------------------------------------------|--------------------------------|-----------------|-------------------------------|-------------------------------------------------|---------------------------------------|
| Encorafenib + Cetuximab + mFOLFOX6[13]                  | BRAF V600E-mutant              | -               | 65.7%                         | 12.8                                            | 30.3                                  |
| Sotorasib + Panitumumab [14]                            | KRAS G12C-mutated              | -               | 26.4%                         | -                                               | -                                     |
| Cabozantinib +                                          | mCRC                           |                 |                               |                                                 |                                       |
| Durvalumab (RAS wild-type)[15]                          | mCRC                           | 29              | 50%                           | 6.3                                             | 21.8                                  |
| Etrumadanan t +                                         |                                |                 |                               |                                                 |                                       |
| Zimberelimab + mFOLFOX-6 ±                              | mCRC (previously treated)      | 75              | 17.3%                         | 6.2                                             | 19.7                                  |
| Bevacizumab [16][17]                                    |                                |                 |                               |                                                 |                                       |
| Tucatinib + Trastuzumab + Pertuzumab (Maintenance )[18] | HER2+ Metastatic Breast Cancer | 654             | Not Applicable                | >24 (improvement of 8.6)                        | -                                     |
| Carboplatin + Everolimus[19]                            | Advanced Triple-Negative       | -               | -                             | 52% reduction in risk of                        | -                                     |

Breast  
Cancer

progression  
or death

## Experimental Protocols

### WX-UK1 in Combination with Capecitabine (NCT00083525)

- Study Design: A Phase I, open-label, single-group assignment, dose-escalation study.[20]
- Primary Objective: To determine the maximum tolerated dose (MTD), safety, and tolerability of **WX-UK1** in combination with capecitabine.[20]
- Patient Population: Patients with histologically or cytologically confirmed non-hematologic malignancies that were unresponsive to standard therapies or for which no effective therapy was known.[20] Key inclusion criteria included ECOG performance status of 0, 1, or 2, and adequate organ function.[20]
- Treatment Regimen: Patients received once-weekly intravenous infusions of **WX-UK1** for three weeks at various fixed doses, concurrently with daily oral capecitabine for two weeks. This three-week cycle was repeated until disease progression or unacceptable toxicity.[1]
- Efficacy Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).

### Representative Capecitabine Monotherapy Study

- Study Design: A nationwide, retrospective study.[8]
- Primary Objective: To evaluate the real-world efficacy of capecitabine monotherapy as a first-line treatment for HER2-normal advanced breast cancer.[8]
- Patient Population: Female patients with HER2-normal advanced breast cancer treated with capecitabine monotherapy as the first-line treatment between 2010 and 2020, identified through the Danish Breast Cancer Group (DBCG) database.[8]

- Treatment Regimen: Capecitabine administered orally as a single agent. The standard dosing is typically 1250 mg/m<sup>2</sup> twice daily for 14 days, followed by a 7-day rest period.[3]
- Efficacy Assessment: The primary endpoints were overall survival (OS) and progression-free survival (PFS).[8]

## Signaling Pathways and Experimental Workflows

### Proposed Signaling Pathway of WX-UK1 and Capecitabine





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medscape.com [medscape.com]
- 2. Effect of capecitabine as monotherapy for HER2 normal metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Features of durable response and treatment efficacy for capecitabine monotherapy in advanced breast cancer: real-world evidence from a large single-centre cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capecitabine Monotherapy: Review of Studies in First-Line HER-2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capecitabine monotherapy as first-line treatment in advanced HER2-normal breast cancer – a nationwide, retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capecitabine monotherapy as first-line treatment in advanced HER2-normal breast cancer – a nationwide, retrospective study | Acta Oncologica [medicaljournalssweden.se]
- 9. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Capecitabine (Xeloda) as monotherapy in advanced breast and colorectal cancer: effectiveness and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. clinicallab.com [clinicallab.com]
- 15. Drug Combination Trial Shows Promising Results in Treatment of Colorectal Cancer | The University of Kansas Cancer Center [kucancercenter.org]
- 16. ASCO 2024: Combination therapy significantly improves outcomes for patients with metastatic colorectal cancer - ecancer [ecancer.org]

- 17. uclahealth.org [uclahealth.org]
- 18. news-medical.net [news-medical.net]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. Urokinase-Plasminogen Activator (uPA) Inhibitor WX-UK1 in Combination With Capecitabine in Advanced Malignancies [ctv.veeva.com]
- To cite this document: BenchChem. [Efficacy of WX-UK1 in Combination with Capecitabine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1241746#efficacy-of-wx-uk1-in-combination-with-capecitabine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)